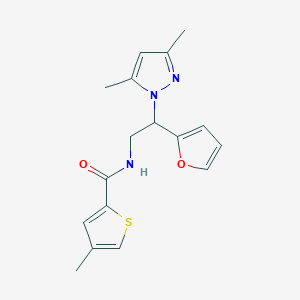

![molecular formula C17H17NO6S B2656986 Dimethyl 5-(4-methoxyphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 339113-70-1](/img/structure/B2656986.png)

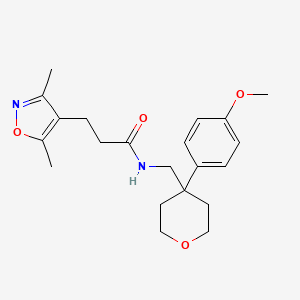

Dimethyl 5-(4-methoxyphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-(4-methoxyphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a chemical compound with the linear formula C17H17NO5S . It is related to the class of compounds known as 1,3,4-thiadiazoles .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its InChI Code: 1S/C17H17NO5S/c1-10-4-6-11 (7-5-10)15-14 (17 (20)23-3)13 (16 (19)22-2)12-8-24 (21)9-18 (12)15/h4-7H,8-9H2,1-3H3 .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives : Research conducted by H. Nagarajaiah et al. (2014) and H. Nagarajaiah & N. Begum (2015) involved synthesizing thiazolo[3,2-a]pyrimidine derivatives. This chemical synthesis was performed through cyclocondensation, with the structures confirmed via spectroscopic and X-ray crystal structure analysis.

Potential Anticancer Activity

- Evaluation in Antileukemic Activity : A study by D. Ladurée et al. (1989) explored the antileukemic activity of related compounds. The research investigated the synthesis of derivatives and their subsequent evaluation in leukemia models.

Novel Synthetic Routes

- Novel Routes for Benzothiepins Synthesis : The work of D. Reinhoudt & C. G. Kouwenhoven (1974) presented a novel synthesis pathway for benzothiepins, involving the cycloaddition of related compounds to dimethyl acetylenedicarboxylate.

Central Nervous System Research

- Study on 5-HT3 Receptor Antagonists : In a study by T. Rosen et al. (1990), a compound structurally similar to the one was synthesized and evaluated for its potential as a selective serotonin-3 receptor antagonist. The study focused on its binding profile and ability to penetrate the central nervous system.

Synthesis for Antitumor Agents

- Synthesis of Antitumor Olivacine Derivatives : Research by R. Jasztold-Howorko et al. (1994) involved the synthesis of new compounds with potential antitumor activity. This study focused on the development of olivacine derivatives for possible therapeutic use.

Studies in Organic Chemistry

- Cycloadditions in Organic Synthesis : O. Sutcliffe et al. (2000) investigated the behavior of pyrrolo[1,2-c]thiazole and pyrazolo[1,5-c]thiazole in cycloadditions. This research, detailed in Tetrahedron, is significant for understanding the reactions of these compounds in organic synthesis.

Anti-Inflammatory and Analgesic Agents Synthesis

- Synthesis of Benzodifuranyl and Thiazolopyrimidines : A. Abu‐Hashem et al. (2020) synthesized novel compounds, including thiazolopyrimidines, for potential use as anti-inflammatory and analgesic agents. The study, available in Molecules, provides insights into the synthesis and applications of these compounds.

Synthesis for Chemotherapeutic Agents

- Synthesis of Thiadiazoles with Anticancer Activity : A study by Dalip Kumar et al. (2010) focused on synthesizing thiadiazoles and analyzing their cytotoxicity against human cancer cell lines. This research contributes to the development of potential chemotherapeutic agents.

Properties

IUPAC Name |

dimethyl 5-(4-methoxyphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO6S/c1-22-11-6-4-10(5-7-11)15-14(17(20)24-3)13(16(19)23-2)12-8-25(21)9-18(12)15/h4-7H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGJUOBTZNKNKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=C3N2CS(=O)C3)C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

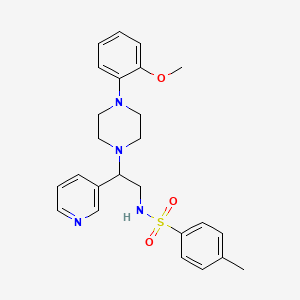

![Methyl 4-(2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2656908.png)

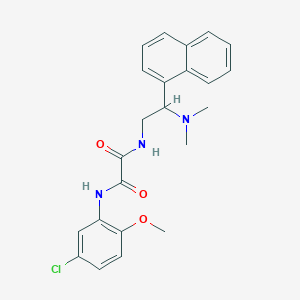

![ethyl 2-amino-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B2656914.png)

![[2-(1-Pyrrolidinylcarbonyl)phenyl]amine hydrochloride](/img/no-structure.png)

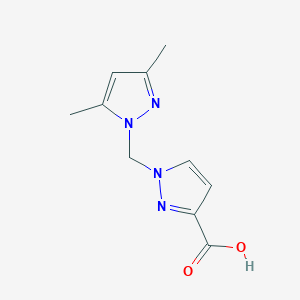

![[2,3'-Bipyridine]-5-carbonitrile](/img/structure/B2656917.png)

![2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2656918.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2656921.png)